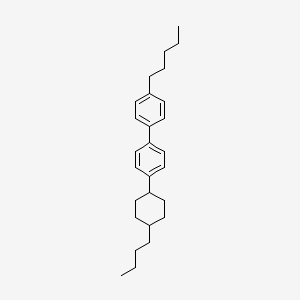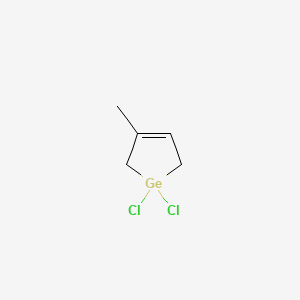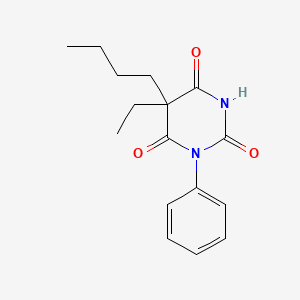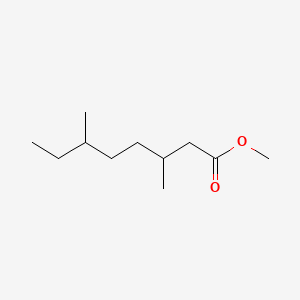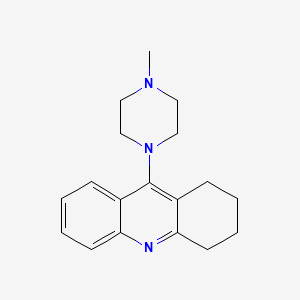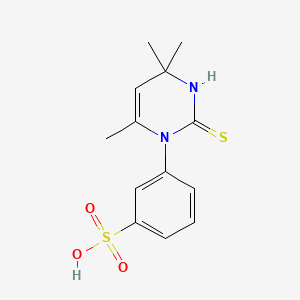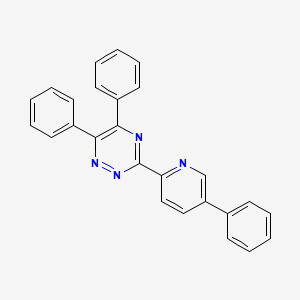![molecular formula C12HBr4Cl3O B13808030 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabromotrichlorodibenzofuran is a halogenated organic compound belonging to the family of dibenzofurans These compounds are characterized by their two benzene rings fused to a central furan ring Tetrabromotrichlorodibenzofuran is notable for its high degree of halogenation, with four bromine atoms and three chlorine atoms attached to the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrabromotrichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of tetrabromotrichlorodibenzofuran may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrabromotrichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can remove halogen atoms, potentially leading to less halogenated dibenzofurans.
Substitution: Halogen atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce less halogenated dibenzofurans.
Scientific Research Applications
Tetrabromotrichlorodibenzofuran has several applications in scientific research:
Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other halogenated organic compounds.
Biology and Medicine: Research is ongoing to understand its effects on biological systems, including its potential as an endocrine disruptor.
Mechanism of Action
The mechanism of action of tetrabromotrichlorodibenzofuran involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Polychlorinated Dibenzofurans (PCDFs): These compounds have similar structures but with chlorine atoms instead of bromine.
Tetrabromobisphenol A (TBBPA): Another brominated compound with different applications and toxicological profiles.
Uniqueness: Tetrabromotrichlorodibenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly stable and resistant to degradation, which is both an advantage and a concern from an environmental perspective.
Properties
Molecular Formula |
C12HBr4Cl3O |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
4,6,7,8-tetrabromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12HBr4Cl3O/c13-3-1-2-4-8(17)10(19)9(18)7(16)12(4)20-11(2)6(15)5(3)14/h1H |
InChI Key |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Br)OC2=C(C(=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


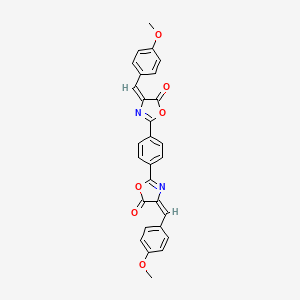
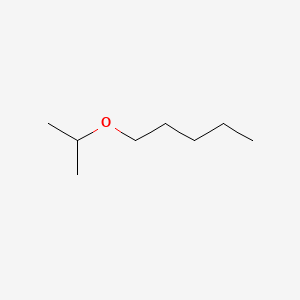
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

